N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound with a unique structure that combines a purine derivative with a piperazine and pyrimidine moiety
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H21N9/c1-22(2)16-17-5-4-12(21-16)24-6-8-25(9-7-24)15-13-14(18-10-19-15)23(3)11-20-13/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
AINRXSRGTFTNHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Derivative: The synthesis begins with the preparation of 9-methyl-9H-purin-6-amine, which is achieved through the methylation of adenine.
Piperazine Derivative Formation: The next step involves the reaction of the purine derivative with piperazine to form 4-(9-methyl-9H-purin-6-yl)piperazine.
Pyrimidine Derivative Formation: Finally, the piperazine derivative is reacted with a pyrimidine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-methyl-9H-purin-6-amine: A simpler purine derivative with similar structural features.
N,N-dimethyl-9H-purin-6-amine: Another purine derivative with dimethyl substitution.
4-(9-methyl-9H-purin-6-yl)piperazine: A related compound with a piperazine moiety.
Uniqueness
N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of purine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
